3,5-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-Dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives show various biologically vital properties .
Action Environment
It is known that the stability of similar compounds, such as disubstituted cyclohexanes, can be influenced by steric strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of hydrazine derivatives with suitable ketones or aldehydes under acidic conditions. The resulting indazole intermediate is then functionalized with appropriate reagents to introduce the isoxazole and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Biology: Its interaction with biological macromolecules can be explored for understanding cellular processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring are known for their diverse pharmacological properties.
Sulfonamide derivatives: These compounds are widely used in medicine for their antimicrobial properties.
Uniqueness: 3,5-Dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide stands out due to its specific combination of functional groups, which may confer unique biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-9-14(10(2)21-17-9)22(19,20)15-8-12-11-6-4-5-7-13(11)18(3)16-12/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZVBCJAOVYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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